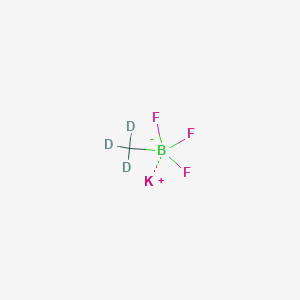
Desfluoro Hydroxy Fallypride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desfluoro Hydroxy Fallypride is a derivative of Fallypride , a selective dopamine D2/D3 receptor antagonist . It is used as a radiotracer for Positron Emission Tomography (PET) . Its molecular formula is C₂₀H₃₀N₂O₄ and it has a molecular weight of 362.46 .
Synthesis Analysis
The synthesis of [18F] fallypride, which is related to Desfluoro Hydroxy Fallypride, involves labeling tosyl-fallypride (tosylate precursor) with [18F] fluoride ion using a phase-transfer catalyst in GE’s Tracerlab FX2-N synthesis module . Using low concentrations of K2CO3 is desirable since high concentrations may lead to side products .Molecular Structure Analysis
The molecular structure of Desfluoro Hydroxy Fallypride is closely related to fluoro compounds . The structure of Desfluoro Hydroxy Fallypride is very similar to its fluoro analogue .Chemical Reactions Analysis
The synthesis of [18F] fallypride involves a reaction where [18F] fluoride ion reacts with tosyl-fallypride . The reaction is optimized in a micro-reactor for rapid synthesis .Aplicaciones Científicas De Investigación
Drug Delivery Systems
“Desfluoro Hydroxy Fallypride” could be incorporated into hydrogel-based drug delivery systems. These systems can provide controlled release of medications, improving efficacy and reducing side effects. The compound’s properties may enhance the stability and delivery of active pharmaceutical ingredients.
Each of these applications represents a unique field of study where “Desfluoro Hydroxy Fallypride” shows promise. The ongoing research and development in these areas are crucial for the advancement of medical science and the creation of innovative treatments .
Safety and Hazards
Direcciones Futuras
The synthesis of [18F] fallypride, which is related to Desfluoro Hydroxy Fallypride, has been improved and characterized in a Huntington’s disease mouse model . The substantial increase in scale expands the applications of droplet radiosynthesis to the production of clinically-relevant amounts of radiopharmaceuticals, and potentially even centralized production of clinical tracers in radiopharmacies .
Mecanismo De Acción
Target of Action
Desfluoro Hydroxy Fallypride is a high-affinity ligand for the dopamine D2/3 receptor in the brain . Dopamine receptors are involved in the pathophysiology of neuropsychiatric diseases, including Huntington’s disease (HD) .
Mode of Action
Desfluoro Hydroxy Fallypride acts as a D2/3R antagonist . It binds to the D2/3 receptors, blocking the interaction between dopamine and its receptors. This interaction can be studied using Positron Emission Tomography (PET) imaging .
Biochemical Pathways
It is known that the compound interacts with the dopamine pathway by binding to d2/3 receptors . This interaction can lead to changes in dopamine signaling, which can have downstream effects on various neurological processes.
Pharmacokinetics
It is known that the compound has a high molar activity, which allows for its use in pet imaging . The compound is prepared by nucleophilic fluorination of an O-tosyl ester precursor . The highest accumulation of the compound has been observed in muscle, liver, kidneys, and brain .
Result of Action
The primary result of Desfluoro Hydroxy Fallypride’s action is a decrease in D2/3 receptor densities in the striatum . This has been observed in both clinical studies and preclinical models of HD . The decrease in D2/3 receptor densities is consistent with the known role of these receptors in HD and other neuropsychiatric disorders.
Action Environment
The action of Desfluoro Hydroxy Fallypride can be influenced by various environmental factors. For instance, the temperature can affect the in vitro affinity of the compound for D2/3 receptors . Additionally, the compound’s action can be studied using different methods, such as conventional heating and microwave-induced radiofluorination . These methods can potentially influence the compound’s action, efficacy, and stability.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Desfluoro Hydroxy Fallypride involves the conversion of Fallypride to Desfluoro Fallypride, followed by the introduction of a hydroxyl group to form Desfluoro Hydroxy Fallypride.", "Starting Materials": [ "Fallypride", "Sodium hydride", "Bromine", "Hydrogen peroxide", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium borohydride", "Methanol" ], "Reaction": [ "Step 1: Fallypride is treated with sodium hydride in methanol to form the corresponding sodium salt.", "Step 2: Bromine is added to the reaction mixture to form the bromo derivative of Fallypride.", "Step 3: The bromo derivative is treated with sodium borohydride in methanol to form Desfluoro Fallypride.", "Step 4: Desfluoro Fallypride is treated with hydrogen peroxide and sodium hydroxide in methanol to introduce a hydroxyl group and form Desfluoro Hydroxy Fallypride." ] } | |
Número CAS |
166173-73-5 |
Nombre del producto |
Desfluoro Hydroxy Fallypride |
Fórmula molecular |
C₂₀H₃₀N₂O₄ |
Peso molecular |
362.46 |
Sinónimos |
5-(3-Hydroxypropyl)-2,3-dimethoxy-N-[[(2S)-1-(2-propenyl)-2-pyrrolidinyl]methyl]-benzamide; (S)-5-(3-hydroxypropyl)-2,3-dimethoxy-N-[[1-(2-propenyl)-2-pyrrolidinyl]methyl]-Benzamide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]pyridine N-oxide](/img/structure/B1145097.png)
